molecular formula C12H16N4O6 B2676244 ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 320420-07-3

ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

Cat. No. B2676244
CAS RN: 320420-07-3
M. Wt: 312.282
InChI Key: AUNLKLQGWAWTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a chemical compound with the molecular formula C12H16N4O6 . It is also known as ethyl N-[1-(morpholin-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl]carbamate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclopenta[c]pyridine Derivatives Synthesis : A study explored how ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate reacts with various compounds to produce derivatives like morpholinium 4-cyano-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridine-3-thiolate and others under different conditions (Dotsenko, Krivokolysko, & Litvinov, 2008).

  • Alkylation Catalyzed by Ru(II) Complexes : This research includes the synthesis of benzimidazole substituted N-heterocyclic carbenes and their ruthenium complexes, which showed high activity in the alkylation of morpholine with alcohols (Doğan Ulu, Gürbüz, & Özdemir, 2017).

Reactions with Hydrazines

  • Modified Thieno[2,3‐d]pyrimidines Formation : A study focused on the reaction of a similar ethyl N-compound with alkyl- and arylhydrazines, leading to the formation of modified thieno[2,3‐d]pyrimidines and thieno[2,3‐d:4,5‐d]dipyrimidin‐4‐ones (Tumkevičius, 1994).

Heterocyclic System Synthesis

  • Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline : This research detailed the synthesis of novel compounds from ethyl-5-morpholin-4-yl-1-(1H-pyrrol-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate, resulting in a variety of heterocycles (Zaki, El-Dean, & Radwan, 2014).

Additional Studies

  • Electrochemical Redox Characteristics : An electrochemical study was conducted on Ethyl-3-acetyl-6-methyl-1, 4-diphenyl-4, 3a-dihydro-1, 3, 4-triazolino[3, 4-a] pyrimidine-5-carboxylate ester and its derivatives, revealing insights into their redox mechanism (Maghraby, Elenien, & Shehata, 2007).

properties

IUPAC Name

ethyl N-(1-morpholin-4-yl-2,4-dioxopyrimidine-5-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c1-2-22-12(20)14-10(18)8-7-16(11(19)13-9(8)17)15-3-5-21-6-4-15/h7H,2-6H2,1H3,(H,13,17,19)(H,14,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLKLQGWAWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

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